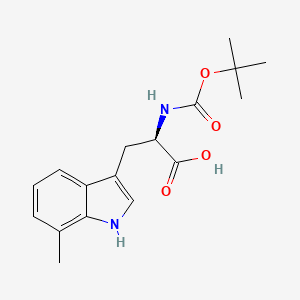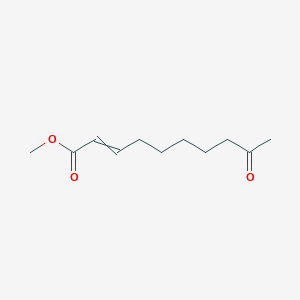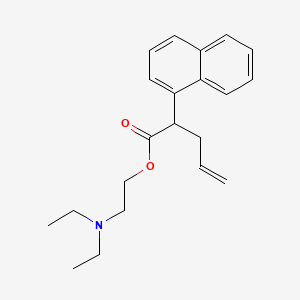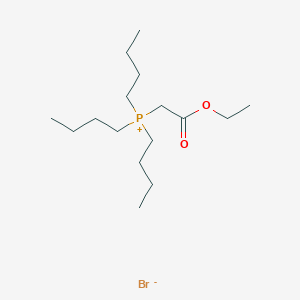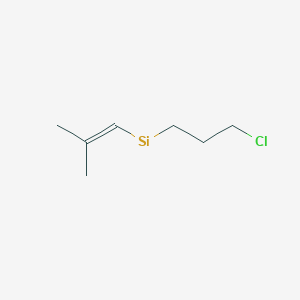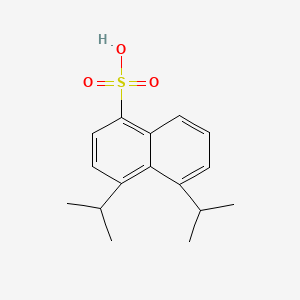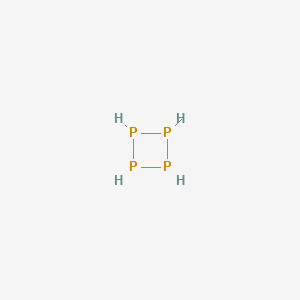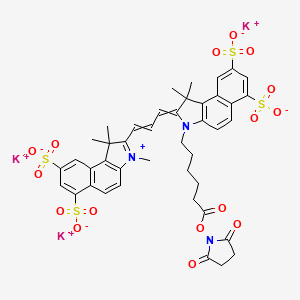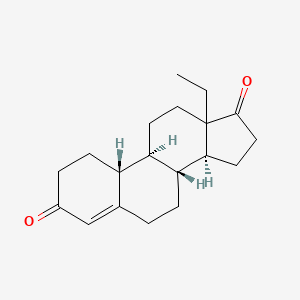![molecular formula C5H8N2 B14752851 2,3-Diazabicyclo[2.2.1]hept-2-ene CAS No. 2721-32-6](/img/structure/B14752851.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazabicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C5H8N2 and a molecular weight of 96.1304 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms. It is also known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diazabicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diazomethane under controlled conditions . Another method includes the photolytic deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene . The reaction conditions typically involve the use of solvents such as acetonitrile and water, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,3-Diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo denitrogenation, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in changes in the activity of enzymes and other proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
2,3-Diazabicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
2,3-Diazabicyclo[2.2.2]oct-2-ene: This compound has a similar bicyclic structure but with an additional carbon atom in the ring.
1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene: This derivative has methyl groups attached to the nitrogen atoms, which can affect its reactivity and stability.
5,5,6,6-Tetranitro-2,3-diazabicyclo[2.2.1]hept-2-ene: This nitrogen-rich compound is used in energetic materials and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
2721-32-6 |
|---|---|
Fórmula molecular |
C5H8N2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4(1)6-7-5/h4-5H,1-3H2 |
Clave InChI |
IJDUBDHNOXAHCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

